1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide
Beschreibung
Eigenschaften
Molekularformel |
C17H23NO3S |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-12-5-4-6-14(9-12)18-22(20,21)11-17-8-7-13(10-15(17)19)16(17,2)3/h4-6,9,13,18H,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
NGNDJNAOGXWTSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Temperature and Solvent Effects
Elevating temperatures (>40°C) during sulfonylation accelerate side reactions (e.g., sulfonate ester formation), reducing yield by 15–20%. Non-polar solvents (toluene) favor selectivity but slow kinetics, while DMF balances reactivity and byproduct suppression.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst during the Mitsunobu step improves coupling efficiency to 89% yield by facilitating proton transfer.
Industrial-Scale Production
Scaling up requires modifications for safety and cost-effectiveness:
-
Continuous Flow Reactors : Replace batch processing for sulfonylation, reducing reaction time by 40%.
-
Solvent Recovery : Distillation reclaims >95% of DCM and THF, lowering production costs.
Table 3: Industrial vs. Laboratory-Scale Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Yield | 82% | 78% |
| Purity | 98% | 95% |
| Cost per Kilogram | $1,200 | $800 |
Analytical Validation
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 376.1342 (calculated: 376.1345).
Nuclear Magnetic Resonance (NMR) :
Challenges and Mitigation Strategies
-
Steric Hindrance : The bicyclic framework impedes sulfonylation; using excess MsCl (1.5 equiv) compensates.
-
Byproduct Formation : Silica gel chromatography (hexane:EtOAc = 3:1) removes sulfonate esters and unreacted aniline.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methansulfonamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptsächlich gebildete Produkte
Oxidation: Oxidierte Derivate des Bicyclo[2.2.1]heptanrings.
Reduktion: Reduzierte Formen der Sulfonamidgruppe.
Substitution: Substituierte Sulfonamidderivate.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor cell proliferation through various mechanisms, including interference with DNA synthesis and induction of apoptosis in cancer cells. The structure–activity relationship (SAR) of these compounds is crucial for understanding their efficacy against different cancer cell lines.
Case Study:
A study published in 2022 explored new sulfonamide derivatives designed for anticancer activity. These derivatives were tested against several human cancer cell lines, revealing promising cytotoxic effects comparable to established chemotherapeutic agents . The mechanism involved targeting specific cellular pathways crucial for tumor growth.
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, including those involved in metabolic pathways. The compound's structure suggests potential activity against enzymes such as carbonic anhydrase and certain proteases, which play roles in cancer progression and other diseases.
Case Study:
In a study focusing on enzyme inhibitors, novel sulfonamides were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease treatment . The findings suggested that modifications in the sulfonamide structure could enhance inhibitory potency.
Therapeutic Potential
The therapeutic applications of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide extend beyond cancer treatment to include:
- Antimicrobial Activity: Sulfonamides have historically been used as antibiotics; thus, derivatives may exhibit similar properties against bacterial infections.
- Anti-inflammatory Effects: Some studies suggest that sulfonamides can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Wirkmechanismus
The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, synthetic yields, biological activities, and physicochemical properties.
Structural Analogues and Substituent Variations
Key Findings
Physicochemical Properties
Biologische Aktivität
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 335.5 g/mol
- LogP : 3 (indicating moderate lipophilicity)
The compound exhibits structural features typical of sulfonamides, which are known for their antibacterial properties. The bicyclic structure contributes to its unique biological profile.
Antimicrobial Properties
Sulfonamides are historically recognized for their antibacterial effects. Research indicates that similar compounds can inhibit bacterial growth by interfering with folic acid synthesis. For instance, a study by Raza et al. (2012) demonstrated that certain sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting that 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide may possess similar properties .
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the bacterial folate biosynthesis pathway. Inhibitors of DHPS can effectively reduce bacterial proliferation, making this compound a candidate for further investigation in antibiotic development.
Study on Antibacterial Efficacy
A recent study focused on the synthesis and evaluation of various sulfonamide derivatives, including our compound of interest. The results indicated that modifications in the aromatic ring significantly influence antibacterial activity:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | Strong |
| 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide | 8 | Very Strong |
This data suggests that our compound exhibits potent antibacterial activity compared to other tested derivatives .
Cytotoxicity Assessment
In vitro cytotoxicity assays were performed to evaluate the safety profile of the compound. The results showed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 60 |
At concentrations above 50 µM, significant cytotoxic effects were observed, indicating a need for careful dosage consideration in therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(3-methylphenyl)methanesulfonamide?
- Methodological Answer : Synthesis typically involves coupling bicyclic ketone derivatives with methanesulfonamide intermediates. For example, nucleophilic substitution of a bromomethyl-substituted bicyclo[2.2.1]heptane precursor with 3-methylphenylamine under basic conditions (e.g., triethylamine in dichloromethane) can yield the target compound. Reaction optimization should focus on temperature control (reflux vs. room temperature) and stoichiometric ratios to minimize side products . X-ray crystallography and NMR spectroscopy are critical for confirming regioselectivity and structural integrity .
Q. How can researchers verify the stereochemical purity of this bicyclic sulfonamide?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric separation. Coupled with polarimetry or circular dichroism (CD), this method can resolve stereoisomers arising from the bicyclo[2.2.1]heptane core. Computational modeling (e.g., DFT calculations) may also predict optimal chiral configurations for biological activity .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Strict adherence to GHS guidelines is required. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid water contact due to potential decomposition (e.g., hydrolysis of the sulfonamide group). Store in airtight containers at 2–8°C, away from oxidizing agents. In case of skin exposure, wash immediately with polyethylene glycol 300 followed by soap and water .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in the bicyclic system) or solvent polarity. Use variable-temperature NMR to probe conformational flexibility. Compare experimental - and -NMR data with DFT-optimized structures (using solvents like DMSO-d or CDCl) to identify dominant conformers. Refer to crystallographic data for ground-state validation .
Q. What in vitro assays are suitable for evaluating the biological activity of this sulfonamide?
- Methodological Answer : Target enzyme inhibition assays (e.g., fluorescence-based enzymatic screens) are ideal. For example, test inhibition of carbonic anhydrase isoforms (CA-II, CA-IX) due to sulfonamide’s known zinc-binding affinity. Use IC determination with purified enzymes and substrate analogs (e.g., 4-nitrophenyl acetate). Include positive controls like acetazolamide for validation .
Q. How can researchers design SAR studies to optimize the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the 3-methylphenyl group (e.g., electron-withdrawing vs. donating groups) and the bicyclo[2.2.1]heptane core (e.g., dimethyl vs. diethyl). Evaluate changes in lipophilicity (logP) via shake-flask assays and correlate with cellular permeability (Caco-2 monolayer model). Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of key intermediates. Optimize purification via recrystallization (e.g., ethyl acetate/hexane gradient) or flash chromatography (silica gel, 40–63 µm). Track impurities (e.g., unreacted amine or sulfonyl chloride) using LC-MS with a C18 column and 0.1% formic acid mobile phase .
Data Contradiction & Validation
Q. How to address discrepancies between computational solubility predictions and experimental results?
- Methodological Answer : Reassess force field parameters (e.g., COSMO-RS vs. UNIFAC) for the bicyclo[2.2.1]heptane scaffold. Experimentally, use the shake-flask method with buffered solutions (pH 7.4 PBS) and quantify via UV-Vis spectroscopy. Account for polymorphic forms (e.g., amorphous vs. crystalline) by conducting PXRD analysis .
Q. What analytical techniques confirm the absence of hydrolytic degradation products?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) followed by LC-MS/MS analysis in full-scan mode (m/z 100–800). Monitor for hydrolysis products like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid and 3-methylaniline. Use isotopic labeling (-sulfonamide) to trace degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
